Cas no 209528-69-8 (Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate is a synthetic intermediate widely used in organic chemistry and pharmaceutical research. This compound features a benzyloxy group and a nitro substituent on an aromatic ring, coupled with a methyl ester functionality, making it a versatile building block for further derivatization. Its structural properties facilitate selective reactions, such as reductions or nucleophilic substitutions, enabling the synthesis of more complex molecules. The nitro group enhances reactivity in electrophilic aromatic substitution, while the ester moiety allows for hydrolysis or transesterification. This compound is particularly valuable in the preparation of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs) due to its well-defined reactivity and stability under standard conditions.
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate structure
209528-69-8 structure
Product name:Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate
CAS No:209528-69-8
MF:C15H13NO5
Molecular Weight:287.26742
MDL:MFCD12827787
CID:1027350
PubChem ID:15054012

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-(benzyloxy)-4-nitrobenzoate
    • Methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate
    • 3-benzyloxy-4-nitro-benzoic acid methyl ester
    • AGN-PC-003JRJ
    • ANW-55212
    • CTK6I9783
    • methyl 3-benzyloxy-4-nitrobenzoate
    • methyl 4-nitro-3-[(phenylmethyl)oxy]benzoate
    • SureCN527105
    • methyl 4-nitro-3-phenylmethoxybenzoate
    • GD-0029
    • Methyl3-(benzyloxy)-4-nitrobenzoate
    • CS-0316352
    • Benzoic acid, 4-nitro-3-(phenylmethoxy)-, methyl ester
    • SCHEMBL527105
    • MFCD12827787
    • methyl-3-(benzyloxy)-4-nitrobenzoate
    • AKOS005072943
    • DTXSID90567612
    • HQCJSGXSVJQJRW-UHFFFAOYSA-N
    • 209528-69-8
    • Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate
    • MDL: MFCD12827787
    • インチ: InChI=1S/C15H13NO5/c1-20-15(17)12-7-8-13(16(18)19)14(9-12)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
    • InChIKey: HQCJSGXSVJQJRW-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CC=C(C(=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

計算された属性

  • 精确分子量: 287.07939
  • 同位素质量: 287.07937252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 362
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 81.4Ų

じっけんとくせい

  • PSA: 78.67

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
GD-0029-50G
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate
209528-69-8 >95%
50g
£2640.00 2025-02-09
Key Organics Ltd
GD-0029-1MG
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate
209528-69-8 >95%
1mg
£28.00 2025-02-09
TRC
M695983-100mg
Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate
209528-69-8
100mg
$ 65.00 2022-06-03
Key Organics Ltd
GD-0029-5G
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate
209528-69-8 >95%
5g
£396.00 2025-02-09
A2B Chem LLC
AB19393-1mg
Methyl 3-(benzyloxy)-4-nitrobenzoate
209528-69-8 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AB19393-500mg
Methyl 3-(benzyloxy)-4-nitrobenzoate
209528-69-8 >95%
500mg
$269.00 2024-04-20
Ambeed
A293689-5g
Methyl 3-(benzyloxy)-4-nitrobenzoate
209528-69-8 95+%
5g
$475.0 2024-07-28
1PlusChem
1P002KQP-100mg
Benzoic acid, 4-nitro-3-(phenylmethoxy)-, methyl ester
209528-69-8 95%
100mg
$59.00 2023-12-19
Key Organics Ltd
GD-0029-1G
methyl 3-(benzyloxy)-4-nitrobenzenecarboxylate
209528-69-8 >95%
1g
£132.00 2025-02-09
Apollo Scientific
OR16467-5g
Methyl 3-(benzyloxy)-4-nitrobenzoate
209528-69-8
5g
£375.00 2024-05-23

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate 関連文献

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylateに関する追加情報

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate (CAS No. 209528-69-8): A Comprehensive Overview

Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate (CAS No. 209528-69-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its unique structural properties and potential applications. This compound, characterized by a nitro group and a benzyloxy substituent, exhibits intriguing chemical behaviors that make it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate consists of a benzoic acid derivative with both a nitro group at the para position and a benzyloxy group at the meta position. This arrangement imparts distinct reactivity patterns, making it a versatile building block for further functionalization. The presence of the nitro group enhances electrophilic aromatic substitution reactions, while the benzyloxy group provides stability and facilitates selective modifications.

In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate can be reduced to an amine, introducing new reactive sites for further derivatization. This property has been exploited in the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial drugs. Studies have shown that nitroaromatics can exhibit potent biological activity by interacting with various enzymatic and cellular targets.

The benzyloxy group in this compound also plays a crucial role in its chemical behavior. It serves as a protecting group for hydroxyl or carboxylic acid functionalities, allowing for selective reactions at other positions on the aromatic ring. Additionally, the benzyloxy moiety can enhance solubility and bioavailability when incorporated into larger molecular structures, making it an attractive feature for drug design.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyloxy group with high precision, while metal-halogen exchange reactions facilitate the introduction of the nitro group. These methods not only improve yield but also minimize byproduct formation, ensuring a cleaner synthesis process.

The compound's utility extends beyond pharmaceutical applications. In materials science, Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate has been investigated as a precursor for liquid crystals and organic semiconductors due to its rigid aromatic structure and ability to form stable π-stacking interactions. These properties make it suitable for applications in electronic displays and optoelectronic devices.

In academic research, Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate serves as a model compound for studying reaction mechanisms and developing new synthetic strategies. Its well-defined structure allows researchers to probe fundamental chemical transformations, such as nucleophilic aromatic substitution and metal-catalyzed coupling reactions. By understanding these processes at a molecular level, scientists can devise more efficient synthetic routes for other complex molecules.

The growing interest in green chemistry has also influenced the synthesis of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate. Researchers are increasingly exploring solvent-free reactions, catalytic methods that use less hazardous reagents, and processes that minimize waste generation. These efforts align with broader sustainability goals within the chemical industry and contribute to reducing the environmental impact of pharmaceutical manufacturing.

Future directions in the study of Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate may include exploring its role in drug discovery through high-throughput screening campaigns. By testing derivatives of this compound against various biological targets, researchers can identify novel lead structures with therapeutic potential. Additionally, computational modeling techniques can be employed to predict how different modifications will affect the compound's biological activity, accelerating the drug development pipeline.

In conclusion, Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate (CAS No. 209528-69-8) is a multifaceted compound with significant applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, while its reactivity allows for diverse functionalization strategies. As research continues to uncover new possibilities for this molecule, its importance in both academic and industrial settings is likely to grow.

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Amadis Chemical Company Limited
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